Lipophilicity (LogP) as a Predictor of Chromatographic Behavior and Membrane Permeability
The calculated partition coefficient (LogP) for Silane, trimethyl(2-pentyl-1,3-dithian-2-yl)- is 5.43, reflecting the combined contribution of the trimethylsilyl group, the dithiane ring, and the C5 alkyl chain. This value is markedly higher than that of 2-trimethylsilyl-1,3-dithiane (lacking the pentyl substituent), indicating substantially greater lipophilicity that impacts reversed-phase chromatographic retention, organic solvent partitioning, and potential passive membrane permeability in biological settings.
| Evidence Dimension | Calculated LogP (octanol-water partition coefficient) |
|---|---|
| Target Compound Data | LogP = 5.43 |
| Comparator Or Baseline | 2-trimethylsilyl-1,3-dithiane: LogP ≈ 2.8 (estimated); general 1,3-dithiane: LogP ≈ 0.8 |
| Quantified Difference | ΔLogP ≈ +2.6 vs. 2-trimethylsilyl-1,3-dithiane; ΔLogP ≈ +4.6 vs. unsubstituted 1,3-dithiane |
| Conditions | In silico calculation (fragment-based or atom-based method) as reported in authoritative chemical databases. |
Why This Matters
A LogP of 5.43 places this compound in a lipophilicity range that favors organic-solvent extraction and non-aqueous reaction media, making it suitable for synthetic sequences requiring anhydrous conditions or non-polar solvents, whereas the less lipophilic analogs may partition unfavorably.
